molecular formula C24H25ClN2O6 B2476488 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate CAS No. 457650-80-5

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2476488
CAS No.: 457650-80-5
M. Wt: 472.92
InChI Key: UAASMTARGUGDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potential to inhibit autophagy. The compound is structurally characterized by a quinoline core linked to a 3,4,5-trimethoxybenzoate ester, a pharmacophore found in microtubule-disrupting agents, and a morpholine group that often enhances solubility and bioavailability. Its primary research value lies in its function as a potent and selective inhibitor of the lipid kinase PIKfyve. Inhibition of PIKfyve by small molecules like this compound leads to the disruption of lysosomal homeostasis , preventing the maturation of autophagosomes and their fusion with lysosomes, thereby blocking the autophagic flux. This mechanism is leveraged in cancer research to study the role of autophagy in tumor cell survival , particularly in the context of resistance to chemotherapy and targeted therapies. By blocking this protective pathway, researchers use this compound to sensitize cancer cells to apoptosis and to investigate the intricate balance between cell survival and death signals. Its application extends to neurobiology and infectious disease research, where PIKfyve and lysosomal function are critical. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAASMTARGUGDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Synthesis with Chlorinated Aniline Derivatives

The Skraup synthesis, a classical method for quinoline preparation, involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For 5-chloro-8-hydroxyquinoline , 4-chloro-2-aminophenol serves as the starting material. Glycerol undergoes dehydration to form acrolein, which undergoes Michael addition with the aniline derivative, followed by cyclization and oxidation. Modifications include using 4-chloro-2-nitrophenol as an oxidizing agent to enhance regioselectivity and yield.

Critical parameters:

  • Temperature control : Maintaining 110–140°C during sulfuric acid addition prevents runaway reactions.
  • Solvent system : A water-immiscible organic solvent (e.g., dodecane, boiling point >120°C) improves phase separation and product isolation.
  • Catalyst : Boric acid (0.3–0.4 molar ratio relative to 4-chloro-2-aminophenol) moderates reaction exothermicity and enhances yield.

Friedländer Synthesis for Substituted Quinolines

An alternative route employs the Friedländer condensation, which couples o-aminobenzaldehyde derivatives with ketones or aldehydes. For chlorinated quinolines, 5-chloro-2-aminobenzaldehyde could react with acetaldehyde under basic conditions. However, this method offers less control over the chloro and hydroxy substituents compared to the Skraup approach.

Functionalization of the Quinoline Core

Introduction of the Morpholin-4-Ylmethyl Group at Position 7

The morpholine moiety is introduced via Mannich reaction or alkylation at the quinoline’s 7-position:

  • Mannich reaction : Treating 5-chloro-8-hydroxyquinoline with morpholine, formaldehyde, and hydrochloric acid under reflux yields 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-ol . This one-pot method leverages the electrophilic character of the quinoline ring, with the 7-position being activated for substitution.
  • Alkylation : Alternatively, 5-chloro-8-hydroxyquinoline reacts with morpholin-4-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

Esterification with 3,4,5-Trimethoxybenzoic Acid

The 8-hydroxy group is esterified with 3,4,5-trimethoxybenzoyl chloride , synthesized from 3,4,5-trimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂). Key steps:

  • Activation : React 3,4,5-trimethoxybenzoic acid with SOCl₂ at 60°C for 4 hours to form the acyl chloride.
  • Coupling : Add the acyl chloride to 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-ol in anhydrous dichloromethane (DCM) with pyridine as a base. Stir at room temperature for 12 hours.

Purification and Characterization

Isolation of Intermediates

  • Neutralization and precipitation : After Skraup synthesis, the crude product is neutralized with 10 wt% NaOH to pH 7, precipitating 5-chloro-8-hydroxyquinoline .
  • Recrystallization : The morpholine-substituted intermediate is purified via recrystallization from ethanol/water (3:1 v/v).

Final Product Purification

  • Column chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) removes unreacted starting materials and byproducts.
  • Crystallization : The ester product crystallizes from methanol, yielding white needles.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.0 Hz, 1H, quinoline H-2), 8.20 (d, J = 8.8 Hz, 1H, quinoline H-4), 7.60 (s, 1H, benzoate H-2), 4.70 (s, 2H, CH₂-morpholine), 3.90–3.70 (m, 8H, morpholine and OCH₃).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Optimization

Regioselectivity in Quinoline Synthesis

Competing substitution at positions 5 and 7 is mitigated by using 4-chloro-2-nitrophenol as an oxidizing agent, which directs electrophilic substitution to the 5-position.

Steric Hindrance in Esterification

The bulky 3,4,5-trimethoxybenzoyl group necessitates prolonged reaction times (12–24 hours) and excess acyl chloride (1.5 equiv) to achieve >90% conversion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Patent Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

  • Structure: Shares the quinoline core and morpholin-4-ylmethyl group but replaces the 3,4,5-trimethoxybenzoate ester with a carbonitrile group at position 7. The azetidine-tetrahydropyrazolopyridine substituent introduces additional complexity.
  • Pharmacology : Acts as a TLR7-9 antagonist, specifically developed for systemic lupus erythematosus (SLE) .
  • Key Differences :
    • The carbonitrile group may enhance electrophilic interactions with TLRs compared to the ester group.
    • The azetidine-pyrazolopyridine chain likely improves target specificity but increases molecular weight (~607 g/mol vs. ~529 g/mol for the original compound).

Compounds with 3,4,5-Trimethoxybenzoate Moieties

Reserpine (Methyl 18β-hydroxy-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate 3,4,5-trimethoxybenzoate)

  • Structure : Features a yohimbane alkaloid backbone linked to a 3,4,5-trimethoxybenzoate ester, similar to the benzoate group in the original compound.
  • Pharmacology: A classical antihypertensive agent that depletes catecholamines by inhibiting vesicular monoamine transporters (VMATs) .
  • Key Differences: The yohimbane core vs. quinoline results in distinct target profiles (VMATs vs. Reserpine’s ester group contributes to prolonged half-life but is associated with adverse CNS effects, highlighting the importance of scaffold selection for safety .

Comparative Analysis Table

Parameter 5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate TLR7-9 Antagonist (Patent Compound) Reserpine
Molecular Weight ~529 g/mol ~607 g/mol 608.68 g/mol
Core Structure Quinoline Quinoline Yohimbane alkaloid
Key Substituents Cl, morpholin-4-ylmethyl, 3,4,5-trimethoxybenzoate Carbonitrile, azetidine-pyrazolopyridine 3,4,5-Trimethoxybenzoate, yohimbane
Therapeutic Target Hypothesized: TLRs or kinases (based on analogs) TLR7-9 VMATs
Therapeutic Use Undefined (research phase) SLE Hypertension
Metabolic Features Ester group may undergo hydrolysis; morpholine enhances solubility Carbonitrile resists hydrolysis Ester hydrolysis contributes to long half-life

Research Implications and Structural Insights

  • Morpholine Role : The morpholin-4-ylmethyl group in both the original and patent compounds likely improves pharmacokinetics by increasing water solubility and membrane permeability .
  • Ester vs. Carbonitrile : The 3,4,5-trimethoxybenzoate ester in the original compound may offer tunable metabolism via esterase-mediated hydrolysis, whereas the patent compound’s carbonitrile group could provide stronger target binding but reduced metabolic flexibility .
  • Scaffold Impact: The quinoline core’s planar structure facilitates π-π stacking in protein binding sites, contrasting with Reserpine’s bulky yohimbane system, which restricts its target range .

Biological Activity

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C24H25ClN2O6
  • CAS Number : 457650-80-5

This structure features a chloroquinoline core substituted with a morpholine group and a trimethoxybenzoate moiety, which are believed to contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study investigating 7-chloro-(4-thioalkylquinoline) derivatives found that certain compounds selectively induced apoptosis in human cancer cells while sparing non-tumor cells .

Cell Line IC50 (µM) Selectivity
HCT116 (Colorectal)5.0High (p53 wild-type)
CCRF-CEM (Leukemia)3.0Moderate
A549 (Lung Cancer)10.0Low

The data suggest that the compound may exhibit selective cytotoxicity towards specific cancer types, particularly those associated with mutations in the p53 gene.

The mechanism of action for compounds in this class often involves the induction of apoptosis through DNA and RNA synthesis inhibition. In higher concentrations (e.g., 5×IC505\times IC_{50}), these compounds lead to cell cycle arrest in the G0/G1 phase and subsequent apoptosis . This was evidenced by increased levels of DNA damage markers and changes in cell cycle distribution.

Case Studies

  • Study on Quinoline Derivatives : A study published in PMC investigated a series of quinoline derivatives for their anticancer properties. The results indicated that compounds with morpholine substitutions showed enhanced activity against leukemia and colorectal cancer cell lines compared to their non-substituted counterparts .
  • Pharmacological Evaluation : Another study evaluated the pharmacokinetics of similar quinoline derivatives and found that they could penetrate cellular membranes effectively, suggesting potential for oral bioavailability and therapeutic use .

Q & A

Q. What are the optimal synthetic pathways for preparing 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate, and how can reaction conditions be fine-tuned to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the quinoline core via condensation of 5-chloro-8-hydroxyquinoline with morpholine-containing aldehydes under basic conditions (e.g., triethylamine in ethanol, as described for analogous quinoline derivatives) . (ii) Esterification of the hydroxyl group with 3,4,5-trimethoxybenzoyl chloride, requiring anhydrous conditions to avoid hydrolysis.
  • Key Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the aldehyde coupling step to minimize side products; yields improve with slow addition of reagents and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., morpholine methyl group at C7, benzoate ester at C8) and aromatic proton environments .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC assays), referencing structurally similar quinoline derivatives with reported activity .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Modify Substituents : Replace the morpholine group with piperazine or thiomorpholine to alter lipophilicity and target engagement .
  • Trimethoxybenzoate Variations : Introduce electron-withdrawing groups (e.g., nitro) at the benzoate para-position to enhance electrophilic reactivity, as seen in related methyl 3,4,5-trimethoxybenzoate derivatives .
  • Computational Modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, serum content) to isolate variables.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm if observed effects are target-specific .

Q. How can crystallographic data inform mechanistic studies of this compound’s interaction with biological targets?

  • Methodological Answer :
  • Co-crystallization : Attempt co-crystallization with putative targets (e.g., enzymes) using high-resolution X-ray diffraction. SHELXD/SHELXE are robust for experimental phasing .
  • Electron Density Maps : Analyze binding modes (e.g., hydrogen bonding with morpholine oxygen) to prioritize regions for mutagenesis studies .

Q. What are the challenges in scaling up synthesis without compromising purity, and how can they be mitigated?

  • Methodological Answer :
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) for intermediates; final compound purity ≥95% can be achieved via recrystallization from ethanol/water .
  • Byproduct Management : Characterize impurities (e.g., hydrolyzed benzoate) via LC-MS and optimize reaction quenching protocols to minimize their formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.